molecular formula C16H14N2O B1626430 3-Isoquinolinamine, 1-(phenylmethoxy)- CAS No. 577705-92-1

3-Isoquinolinamine, 1-(phenylmethoxy)-

Cat. No.: B1626430
CAS No.: 577705-92-1
M. Wt: 250.29 g/mol
InChI Key: SZWOAZVUYUEFCO-UHFFFAOYSA-N
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Description

3-Isoquinolinamine, 1-(phenylmethoxy)- is an organic compound with the molecular formula C16H14N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinamine, 1-(phenylmethoxy)- typically involves the reaction of isoquinoline derivatives with phenylmethoxy groups under specific conditions. One common method involves the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives. The reaction is carried out by heating the mixture, resulting in the formation of the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free reactions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinamine, 1-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isoquinolinamine, 1-(phenylmethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isoquinolinamine, 1-(phenylmethoxy)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine: A similar compound with a tetrahydroisoquinoline core.

    1-Methyl-3-phenylisoquinoline: Another isoquinoline derivative with a methyl group at the nitrogen atom.

Uniqueness

3-Isoquinolinamine, 1-(phenylmethoxy)- is unique due to its phenylmethoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry .

Properties

IUPAC Name

1-phenylmethoxyisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-15-10-13-8-4-5-9-14(13)16(18-15)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWOAZVUYUEFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477737
Record name 3-Isoquinolinamine, 1-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577705-92-1
Record name 3-Isoquinolinamine, 1-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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